molecular formula C23H30O3 B12581610 2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate CAS No. 647842-92-0

2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate

Cat. No.: B12581610
CAS No.: 647842-92-0
M. Wt: 354.5 g/mol
InChI Key: IEIPWXDTCYBUME-UHFFFAOYSA-N
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Description

2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate is a chemical compound with the molecular formula C23H30O3 It is known for its unique structure, which includes a phenyl ring substituted with two 2-methylbutan-2-yl groups and a 4-hydroxybenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 2,4-Bis(2-methylbutan-2-yl)phenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like recrystallization or column chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate involves its interaction with specific molecular targets and pathways. The phenolic hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. Additionally, the ester group can undergo hydrolysis to release 4-hydroxybenzoic acid, which may exert its own biological effects .

Comparison with Similar Compounds

Similar Compounds

    2,4-Bis(2-methylbutan-2-yl)phenyl 4-methoxybenzoate: Similar structure but with a methoxy group instead of a hydroxyl group.

    2,4-Bis(2-methylbutan-2-yl)phenyl 4-aminobenzoate: Contains an amino group instead of a hydroxyl group.

    2,4-Bis(2-methylbutan-2-yl)phenyl 4-chlorobenzoate: Features a chlorine atom in place of the hydroxyl group.

Uniqueness

2,4-Bis(2-methylbutan-2-yl)phenyl 4-hydroxybenzoate is unique due to the presence of the hydroxyl group, which imparts distinct chemical and biological properties. This hydroxyl group can engage in hydrogen bonding, enhancing the compound’s solubility and reactivity compared to its methoxy, amino, or chloro analogs .

Properties

CAS No.

647842-92-0

Molecular Formula

C23H30O3

Molecular Weight

354.5 g/mol

IUPAC Name

[2,4-bis(2-methylbutan-2-yl)phenyl] 4-hydroxybenzoate

InChI

InChI=1S/C23H30O3/c1-7-22(3,4)17-11-14-20(19(15-17)23(5,6)8-2)26-21(25)16-9-12-18(24)13-10-16/h9-15,24H,7-8H2,1-6H3

InChI Key

IEIPWXDTCYBUME-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)OC(=O)C2=CC=C(C=C2)O)C(C)(C)CC

Origin of Product

United States

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